molecular formula C8H8ClFIN B13680964 5-Fluoro-7-iodoindoline hydrochloride

5-Fluoro-7-iodoindoline hydrochloride

Cat. No.: B13680964
M. Wt: 299.51 g/mol
InChI Key: RUOLWFZKDIZWER-UHFFFAOYSA-N
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Description

5-Fluoro-7-iodoindoline hydrochloride is a halogenated indoline derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and iodine atoms in its structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-iodoindoline hydrochloride typically involves the halogenation of indoline derivatives. One common method includes the introduction of fluorine and iodine atoms into the indoline ring through electrophilic substitution reactions. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indoline precursors. The process includes halogenation, purification, and conversion to the hydrochloride salt. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-iodoindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

5-Fluoro-7-iodoindoline hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a ligand or inhibitor.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-iodoindoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindoline
  • 7-Iodoindoline
  • 5-Iodoindoline
  • 7-Fluoroindoline

Uniqueness

5-Fluoro-7-iodoindoline hydrochloride is unique due to the simultaneous presence of both fluorine and iodine atoms in its structure. This dual halogenation imparts distinct reactivity and biological activity compared to other indoline derivatives. The combination of these halogens enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8ClFIN

Molecular Weight

299.51 g/mol

IUPAC Name

5-fluoro-7-iodo-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7FIN.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H

InChI Key

RUOLWFZKDIZWER-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2I)F.Cl

Origin of Product

United States

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